molecular formula C17H17F3N2O2 B2361200 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone CAS No. 1553969-12-2

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone

Cat. No.: B2361200
CAS No.: 1553969-12-2
M. Wt: 338.33
InChI Key: PWTJTYHLNGHFPH-UHFFFAOYSA-N
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Description

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a trifluoroethanone group attached to a naphthyridine ring system. The presence of the trifluoroethanone group imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone typically involves multi-step organic reactions. One common method includes the condensation of an appropriate naphthyridine derivative with a trifluoroacetylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs .

Scientific Research Applications

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthyridine ring system can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone: shares similarities with other naphthyridine derivatives and trifluoroacetylated compounds.

    1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]: Another compound with a similar heterocyclic structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoroethanone group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-3-24-15-11-8-10(2)4-5-13(11)21-14-6-7-22(9-12(14)15)16(23)17(18,19)20/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTJTYHLNGHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(CCC2=NC3=C1C=C(C=C3)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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